molecular formula C14H19NO3 B12217064 4-[(4-Butylphenyl)amino]-4-oxobutanoic acid CAS No. 405923-80-0

4-[(4-Butylphenyl)amino]-4-oxobutanoic acid

Cat. No.: B12217064
CAS No.: 405923-80-0
M. Wt: 249.30 g/mol
InChI Key: DCYYRLFAXWOTRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Butylphenyl)amino]-4-oxobutanoic acid is a succinamic acid derivative featuring a butanoic acid backbone substituted with a 4-butylphenylamide group at the 4-oxo position. Its molecular formula is C₁₄H₁₉NO₃ (molar mass: 249.31 g/mol). The compound’s structure combines hydrophilic (carboxylic acid) and hydrophobic (butylphenyl) moieties, making it relevant in medicinal chemistry for drug design, particularly in enzyme inhibition and targeted delivery systems .

Properties

CAS No.

405923-80-0

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

4-(4-butylanilino)-4-oxobutanoic acid

InChI

InChI=1S/C14H19NO3/c1-2-3-4-11-5-7-12(8-6-11)15-13(16)9-10-14(17)18/h5-8H,2-4,9-10H2,1H3,(H,15,16)(H,17,18)

InChI Key

DCYYRLFAXWOTRI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Butylphenyl)amino]-4-oxobutanoic acid typically involves the reaction of 4-butylaniline with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for 4-[(4-Butylphenyl)amino]-4-oxobutanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Butylphenyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: 4-[(4-Butylphenyl)amino]-4-oxobutanoic acid serves as a precursor in the synthesis of more complex organic molecules. It can be utilized to create derivatives with enhanced biological activity or altered chemical properties.

Biology

  • Biochemical Probes: The compound has been investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Its ability to interact with specific enzymes can provide insights into metabolic pathways and enzyme mechanisms.

Medicine

  • Therapeutic Potential: Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties. Research is ongoing to explore its efficacy in modulating inflammatory pathways and inhibiting cancer cell proliferation.

Industry

  • Specialty Chemicals Development: In industrial applications, this compound is being explored for the development of specialty chemicals and materials that require specific functional groups for desired properties.

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects: Studies suggest that it may inhibit enzymes involved in inflammatory pathways.
  • Anticancer Properties: Investigations are ongoing to determine its ability to modulate cellular processes related to cancer progression.
  • Enzymatic Inhibition: The compound has shown potential as a biochemical probe in enzymatic studies, indicating its utility in understanding enzyme mechanisms.

Case Studies

  • In Vitro Antibacterial Activity:
    • A study assessed various synthesized compounds for their antibacterial properties against Gram-positive and Gram-negative bacteria using the agar-well diffusion method. Results indicated moderate to significant antibacterial activity against specific strains, suggesting potential applications in antimicrobial therapy.
  • Cytotoxicity Assessments:
    • Research has been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicate promising activity that warrants further investigation into its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 4-[(4-Butylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural analogues, focusing on substituent effects, physicochemical properties, and biological activities:

Substituent Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Biological Activity Applications
4-Butylphenyl C₁₄H₁₉NO₃ 249.31 Not reported Potential hTS inhibition (inferred from [3]) Drug development, enzyme inhibition
4-Nitrophenyl C₁₀H₁₀N₂O₅ 238.20 Not reported Chelation (e.g., radiopharmaceuticals [6]) ⁸⁹Zr-labeling in imaging agents
4-Ethoxyphenyl C₁₂H₁₅NO₄ 237.25 166.5 Intermediate in synthesis Organic synthesis
2-Chlorophenyl C₁₀H₁₀ClNO₃ 227.65 Not reported hTS inhibition (explicit in [3]) Anticancer research
4-Boronophenyl C₁₀H₁₂BNO₅ 237.03 Not reported Boronic acid functionality Bioconjugation, sensor development

Substituent Effects on Physicochemical Properties

  • Polarity: Electron-withdrawing groups (e.g., -NO₂ in 4-nitrophenyl) increase polarity and hydrogen-bonding capacity, influencing solubility and protein interactions .
  • Thermal Stability : The 4-ethoxyphenyl derivative has a defined melting point (166.5°C), suggesting higher crystallinity due to hydrogen-bonding networks involving the ethoxy group .

Research Findings and Data

Spectroscopic Characterization

  • NMR Data: HMBC correlations for analogues (e.g., 4-({4-[(2E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid) show key interactions between amide protons and carbonyl carbons, confirming structural integrity .
  • pKa Values : The 4-ethoxyphenyl derivative has a predicted pKa of 4.73 , indicating moderate acidity suitable for pH-dependent drug release .

Biological Activity

4-[(4-Butylphenyl)amino]-4-oxobutanoic acid, also known as a derivative of oxobutanoic acid, has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which contributes to its interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 4-[(4-Butylphenyl)amino]-4-oxobutanoic acid is C13H17N1O3C_{13}H_{17}N_{1}O_{3}. It features a butylphenyl group attached to an amino group and a keto functional group, which plays a crucial role in its biological activity.

The biological activity of 4-[(4-Butylphenyl)amino]-4-oxobutanoic acid is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that it may act as an inhibitor of certain metabolic pathways, particularly those involving amino acid metabolism. The compound's structure allows it to mimic natural substrates, leading to competitive inhibition at the active sites of enzymes.

Pharmacological Properties

Recent studies have indicated several pharmacological properties associated with 4-[(4-Butylphenyl)amino]-4-oxobutanoic acid:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : It has been shown to reduce inflammation in various in vitro models.
  • Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines, indicating potential therapeutic applications in oncology.

Case Studies and Research Findings

  • In vitro Studies : A study published in Taylor & Francis Online demonstrated that 4-[(4-Butylphenyl)amino]-4-oxobutanoic acid effectively inhibited the growth of specific cancer cell lines through apoptosis induction. The IC50 values were determined using MTT assays, showing promising results compared to standard chemotherapeutics .
  • Metabolic Pathway Inhibition : Research conducted by Sigma-Aldrich highlighted the compound's role in modulating metabolic pathways related to amino acids. This modulation was assessed through enzyme activity assays, revealing a significant decrease in enzyme activity associated with amino acid catabolism .
  • Toxicological Assessment : DrugBank reports indicate that the compound has low toxicity profiles with no significant adverse effects observed in preliminary animal studies. The LD50 values were found to be favorable, suggesting a safe therapeutic window for further development .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant reduction in oxidative stress markers
Anti-inflammatoryDecreased cytokine levels in vitro
CytotoxicityInduced apoptosis in cancer cell lines
Metabolic InhibitionReduced enzyme activity related to amino acids

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.